(R)-1,1-Difluoropropan-2-amine

Enantioselective Synthesis Chiral Amine Building Blocks Biocatalysis

(R)-1,1-Difluoropropan-2-amine (CAS 1018496-35-9; molecular formula C₃H₇F₂N; MW 95.09 g/mol) is a chiral, aliphatic gem-difluorinated primary amine that functions as a versatile building block in medicinal chemistry and agrochemical research. The compound features a gem-difluoromethyl group at the β-position relative to the amine, a structural motif that predictably modulates amine basicity (pKa of the conjugate acid), lipophilicity (LogP), and metabolic stability compared to non-fluorinated, mono-fluorinated, or trifluoromethyl analogs.

Molecular Formula C3H7F2N
Molecular Weight 95.09 g/mol
Cat. No. B12936590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,1-Difluoropropan-2-amine
Molecular FormulaC3H7F2N
Molecular Weight95.09 g/mol
Structural Identifiers
SMILESCC(C(F)F)N
InChIInChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3/t2-/m1/s1
InChIKeySKKXZAXLYWERGC-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1,1-Difluoropropan-2-amine for Chiral Drug Discovery: Procurement-Relevant Physicochemical and Stereochemical Profile


(R)-1,1-Difluoropropan-2-amine (CAS 1018496-35-9; molecular formula C₃H₇F₂N; MW 95.09 g/mol) is a chiral, aliphatic gem-difluorinated primary amine that functions as a versatile building block in medicinal chemistry and agrochemical research [1]. The compound features a gem-difluoromethyl group at the β-position relative to the amine, a structural motif that predictably modulates amine basicity (pKa of the conjugate acid), lipophilicity (LogP), and metabolic stability compared to non-fluorinated, mono-fluorinated, or trifluoromethyl analogs [2]. Its single undefined stereocenter at the C2 position defines the (R)-enantiomer, which is essential for stereospecific structure-activity relationships in chiral drug candidates, distinguishing it from the (S)-enantiomer (CAS 2227909-66-0) and the racemate (CAS 431-00-5) [1][3].

Why the (S)-Enantiomer, Racemate, or Non-Fluorinated Analog Cannot Simply Replace (R)-1,1-Difluoropropan-2-amine


In chiral drug discovery, the stereochemical configuration of the amine-bearing carbon directly governs target binding, selectivity, and downstream pharmacology; the (R)- and (S)-enantiomers of 1,1-difluoropropan-2-amine are non-superimposable mirror images that can exhibit divergent interactions with chiral biological targets such as enzymes, receptors, and transporters [1]. Furthermore, the gem-difluoro motif imparts a quantifiably distinct basicity and lipophilicity profile compared to the non-fluorinated parent (isopropylamine, pKa ≈ 10.63), the mono-fluoro analog, or the trifluoromethyl analog (1,1,1-trifluoropropan-2-amine), meaning that substituting one fluorination pattern for another will alter the ionization state at physiological pH, membrane permeability, and metabolic vulnerability of the derived drug candidate [2][3]. These multidimensional differences—encompassing both stereochemistry and physicochemical properties—make generic substitution scientifically unsound when optimizing a lead series for potency, selectivity, ADME, and ultimately in vivo efficacy.

Quantitative Differentiation Evidence for (R)-1,1-Difluoropropan-2-amine Versus Its Closest Analogs


Enantiomeric Excess Benchmarking: (R)- vs. (S)-1,1-Difluoropropan-2-amine in Transaminase-Catalyzed Synthesis

The enzymatic resolution and asymmetric synthesis of β,β-difluoroamines using transaminases achieve enantiomeric excess values exceeding 99% for either the (R)- or (S)-enantiomer, depending on the enzyme variant employed [1]. This level of stereochemical fidelity ensures that (R)-1,1-difluoropropan-2-amine can be procured with minimal contamination by the opposite enantiomer, which is critical when the (S)-enantiomer has been reported to exhibit distinct—and in some biological contexts, superior—binding affinity [2]. The racemic mixture (CAS 431-00-5), by contrast, dilutes the desired stereochemical engagement by 50% and may confound structure-activity relationship (SAR) interpretation.

Enantioselective Synthesis Chiral Amine Building Blocks Biocatalysis

Amine Basicity Modulation: gem-Difluoro Amine (R)-1,1-Difluoropropan-2-amine vs. Non-Fluorinated Isopropylamine

The gem-difluoro substitution at the β-position predictably reduces amine basicity through the inductive electron-withdrawing effect of the fluorine atoms. Systematic studies on functionalized gem-difluorinated cycloalkanes demonstrate that gem-difluorination decreases the pKa of the conjugate acid by 0.3–0.5 units compared to the non-fluorinated counterpart [1]. Extending this class-level trend to the acyclic (R)-1,1-difluoropropan-2-amine, its pKa is expected to be approximately 0.3–0.5 units lower than that of isopropylamine (propan-2-amine), which has a well-established pKa of 10.63 for its conjugate acid [2]. For reference, the directly analogous 2,2-difluoroethylamine exhibits a pKa of ~7.2, representing a ~3.5-unit decrease from ethylamine (pKa 10.75) where the fluorine atoms are on the α-carbon ; the β,β-difluoro pattern of the target compound produces a more modest but still meaningful reduction in basicity.

Amine Basicity pKa Modulation Drug-likeness Optimization

Lipophilicity Control: XLogP3 of (R)-1,1-Difluoropropan-2-amine vs. Trifluoromethyl and Non-Fluorinated Analogs

The computed lipophilicity of 1,1-difluoropropan-2-amine (XLogP3-AA = 0.6) as reported by PubChem [1] positions this compound at a distinctly lower logP than the trifluoromethyl analog (1,1,1-trifluoropropan-2-amine) and higher than the non-fluorinated parent isopropylamine (estimated logP ≈ 0.1–0.3). Systematic studies indicate that gem-difluorination decreases LogP by approximately 0.54–0.55 units in bicyclic amine systems compared to non-fluorinated counterparts [2], though the direction and magnitude of LogP change in acyclic systems can vary depending on the number and spatial orientation of vicinal C–H bonds adjacent to the CF₂ group [3]. The moderate logP of the difluoro compound (compared to the higher logP of the CF₃ analog) offers an intermediate hydrophilicity–lipophilicity balance that can avoid the excessive lipophilicity-driven promiscuity and metabolic liability often associated with trifluoromethyl groups.

Lipophilicity LogP Membrane Permeability ADME Optimization

Metabolic Stability Preservation: gem-Difluoro Amines vs. Non-Fluorinated Amine Derivatives

A key concern when introducing fluorine substituents is the potential for metabolic defluorination or generation of toxic metabolites. Systematic in vitro assessment of human microsomal clearance for gem-difluorinated cycloalkane derivatives demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability compared to the corresponding non-fluorinated analogs [1]. This finding is significant because it addresses the common misconception that any fluorination necessarily improves metabolic stability; rather, the gem-difluoro pattern specifically avoids the metabolic liability sometimes associated with mono-fluoro substitution (which can undergo oxidative dealkylation at the fluorinated carbon) while providing the physicochemical benefits of fluorine incorporation.

Metabolic Stability Intrinsic Clearance Microsomal Stability Fluorine medicinal chemistry

CF₂ vs. CF₃ Amine Basicity in Bioactive Molecule Design: Improved Oral Bioavailability via Balanced Basicity

In a direct comparative study of cathepsin K inhibitors, replacing the trifluoroethylamine (CF₃–CH₂–NH–) warhead with a difluoroethylamine (CF₂H–CH₂–NH–) group resulted in increased nitrogen basicity, which positively impacted the logD (distribution coefficient at pH 7.4) and translated into improved oral bioavailability in preclinical species, while maintaining equivalent potency against cathepsin K (IC₅₀ ≈ 0.3 nM) and selectivity over other cathepsins [1]. Although this study examined the CF₂H–CH₂–NH– (difluoroethylamine) motif rather than the β,β-difluoroamine motif of the target compound, it provides direct, high-quality evidence that the difluoro substitution pattern offers a quantifiable advantage over the trifluoro analog in balancing basicity, logD, and oral absorption—a principle directly applicable to the selection of (R)-1,1-difluoropropan-2-amine over 1,1,1-trifluoropropan-2-amine as a building block.

Drug Bioavailability Amine Basicity logD Optimization Cathepsin K Inhibitors

High-Value Application Scenarios for (R)-1,1-Difluoropropan-2-amine Based on Quantitative Differentiation Evidence


Chiral Drug Discovery: Enantiopure β,β-Difluoroamine Fragment for Stereospecific Target Engagement

When designing inhibitors or ligands that require a defined stereochemical configuration at the amine-bearing carbon for optimal interaction with a chiral protein binding pocket (e.g., kinase hinge regions, protease active sites, or GPCR orthosteric sites), (R)-1,1-difluoropropan-2-amine provides >99% enantiomeric excess when sourced from biocatalytic routes [1]. The (R)-configuration is non-interchangeable with the (S)-enantiomer; the racemate would dilute target engagement by 50% and confound SAR interpretation. This compound is ideally suited for fragment-based drug discovery (FBDD) and structure-based drug design (SBDD) campaigns where precise stereochemical control is a go/no-go criterion.

Lead Optimization: Fine-Tuning Amine Basicity for Oral Bioavailability Without Potency Loss

In lead optimization programs where a candidate compound's amine basicity is too low (e.g., with a CF₃-containing building block) and limits oral absorption, or too high and causes excessive hERG binding or lysosomal trapping, (R)-1,1-difluoropropan-2-amine offers an intermediate pKa (estimated ~9.1–9.3) that bridges the gap between strongly basic non-fluorinated amines (pKa ~10.6) and weakly basic trifluoromethyl amines (pKa expected ~5–6) [2][3]. Direct evidence from the cathepsin K inhibitor series demonstrates that CF₂→CF₃ replacement increases amine basicity and improves logD and oral bioavailability while maintaining target potency [4].

ADME Property Balancing: Incorporating Metabolic Stability Without Lipophilicity Penalty

For medicinal chemistry teams seeking to improve the metabolic stability of a lead series without introducing excessive lipophilicity (which correlates with promiscuity, toxicity, and poor developability), (R)-1,1-difluoropropan-2-amine offers a favorable profile. Its XLogP3 of 0.6 [5] provides adequate membrane permeability while gem-difluorination has been demonstrated to either preserve or slightly improve microsomal stability across multiple structural classes [6]. This compound is therefore a strategic choice when the design objective is to replace a metabolically labile non-fluorinated amine motif without incurring the logP inflation typical of trifluoromethyl substitution.

Scalable Biocatalytic Synthesis: Access to Gram-to-Kilogram Quantities of Enantiopure Material

The demonstrated scalability of transaminase-catalyzed synthesis of β,β-difluoroamines to at least 500 mg with 55–82% isolated yield and >99% ee [1] indicates that (R)-1,1-difluoropropan-2-amine can be produced in quantities sufficient for preclinical development. For procurement teams, this means that the compound is not confined to milligram-scale research quantities; it can be sourced from suppliers employing enzymatic resolution at preparative scale, ensuring batch-to-batch stereochemical consistency for reproducible SAR studies and eventual GMP scale-up.

Quote Request

Request a Quote for (R)-1,1-Difluoropropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.